molecular formula C15H20O B8504281 1-Methoxy-3-(1-octynyl)benzene

1-Methoxy-3-(1-octynyl)benzene

Cat. No.: B8504281
M. Wt: 216.32 g/mol
InChI Key: QZPVDANTDWOZDI-UHFFFAOYSA-N
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Description

1-Methoxy-3-(1-octynyl)benzene is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the 1-position and a terminal alkyne (1-octynyl) group at the 3-position of the benzene ring. This article compares its hypothetical properties with structurally similar compounds documented in recent literature.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-methoxy-3-oct-1-ynylbenzene

InChI

InChI=1S/C15H20O/c1-3-4-5-6-7-8-10-14-11-9-12-15(13-14)16-2/h9,11-13H,3-7H2,1-2H3

InChI Key

QZPVDANTDWOZDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC(=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The 3-position substituents vary widely, including nitroaryls (e.g., ), alkyl chains (), and fluorinated groups ().

Physicochemical Properties

Table 2: Spectroscopic and Physical Properties

Compound Name Physical State Key ¹H NMR Shifts (δ, ppm) Key ¹³C NMR Shifts (δ, ppm) Reference(s)
1-Methoxy-3-(nitro(p-tolyl)methyl)benzene Pale yellow oil 3.82 (s, OCH₃) 55.28 (OCH₃)
1-Methoxy-3-(1-phenylethyl)benzene Pale-yellow liquid 55.6 (OCH₃, ¹³C) 157.0 (aromatic C-O)
1-Methoxy-3-((4-methylbenzyl)oxy)benzene Light yellow oil 5.04 (s, OCH₂), 3.82 (s, OCH₃) 69.99 (OCH₂), 55.28 (OCH₃)
1-Methoxy-3-(perfluoroprop-1-en-2-yl)benzene Colorless liquid 3.75 (s, OCH₃)

Key Observations :

  • Methoxy Group : The methoxy proton consistently appears at δ 3.75–3.82 ppm in ¹H NMR, while its carbon resonates at δ 55.28–55.6 ppm in ¹³C NMR across compounds .
  • Physical State : Most analogs are oils or liquids, suggesting that the octynyl variant may also exhibit low crystallinity due to its long aliphatic chain.

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